molecular formula C12H13BrN4O B213674 N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide

N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide

Cat. No. B213674
M. Wt: 309.16 g/mol
InChI Key: QFTPYMFGYQGARX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide, also known as BAY 11-7082, is a synthetic small molecule inhibitor that has been widely used in scientific research due to its unique properties. BAY 11-7082 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival.

Mechanism of Action

N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082 inhibits the activity of NF-κB by blocking the degradation of IκBα, which is a protein that binds to NF-κB and prevents its translocation to the nucleus. In the absence of N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082, IκBα is phosphorylated by IκB kinase (IKK), which targets it for degradation by the proteasome. This leads to the release of NF-κB, which translocates to the nucleus and activates the expression of its target genes. However, in the presence of N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082, the phosphorylation of IκBα is inhibited, which prevents its degradation and the subsequent activation of NF-κB.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells by inducing apoptosis and suppressing the expression of anti-apoptotic genes. It has also been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α), which play a crucial role in the pathogenesis of inflammatory diseases. In addition, N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082 has been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix and play a role in tissue remodeling and invasion.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082 has been shown to selectively inhibit the activity of NF-κB without affecting other signaling pathways. This makes it a valuable tool for studying the role of NF-κB in various cellular processes. However, one of the limitations of using N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082 is its potential cytotoxicity and off-target effects. N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082 has been shown to induce apoptosis in some cell types, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082 in scientific research. One direction is the development of more potent and selective inhibitors of NF-κB that can be used in clinical settings. Another direction is the investigation of the role of NF-κB in various diseases, such as cancer, autoimmune disorders, and inflammatory diseases. Finally, the use of N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082 in combination with other drugs or therapies may provide a more effective treatment for certain diseases.

Synthesis Methods

N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082 can be synthesized using a two-step process. The first step involves the reaction of 5-bromopyridine-2-carboxylic acid with thionyl chloride to form 5-bromopyridine-2-carbonyl chloride. The second step involves the reaction of 5-bromopyridine-2-carbonyl chloride with 1-ethyl-5-methyl-1H-pyrazole-4-carboxamide in the presence of a base such as triethylamine to form N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082 has been widely used in scientific research as a tool to study the role of NF-κB in various cellular processes. NF-κB is a transcription factor that regulates the expression of a wide range of genes involved in immune response, inflammation, and cell survival. Aberrant activation of NF-κB has been implicated in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases. N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide 11-7082 has been shown to inhibit the activity of NF-κB by blocking the degradation of its inhibitor, IκBα, thereby preventing the translocation of NF-κB to the nucleus and its subsequent activation.

properties

Product Name

N-(5-bromopyridin-2-yl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide

Molecular Formula

C12H13BrN4O

Molecular Weight

309.16 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-1-ethyl-5-methylpyrazole-4-carboxamide

InChI

InChI=1S/C12H13BrN4O/c1-3-17-8(2)10(7-15-17)12(18)16-11-5-4-9(13)6-14-11/h4-7H,3H2,1-2H3,(H,14,16,18)

InChI Key

QFTPYMFGYQGARX-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)C(=O)NC2=NC=C(C=C2)Br)C

Canonical SMILES

CCN1C(=C(C=N1)C(=O)NC2=NC=C(C=C2)Br)C

Origin of Product

United States

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